

Lanicemine-d5: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Lanicemine-d5	
Cat. No.:	B1155724	Get Quote

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to **Lanicemine-d5**, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. This guide covers its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Compound Specifications

Lanicemine-d5 is a stable, isotopically labeled form of Lanicemine, where five hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.

Property	Value	Source
CAS Number	153322-05-5 (non-deuterated)	[1][2][3][4]
Molecular Formula	C13H9D5N2	
Molecular Weight	203.30 g/mol (calculated)	_
Appearance	Powder	[2]
Purity	≥95%	[4]

Note: The CAS number for the deuterated form, **Lanicemine-d5**, is not consistently reported in publicly available databases. The provided CAS number corresponds to the non-deuterated parent compound, Lanicemine.



Mechanism of Action

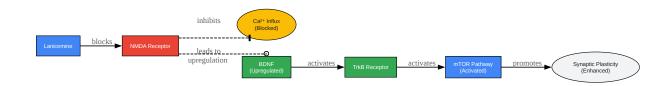
Lanicemine is a low-trapping, non-selective, voltage-dependent NMDA receptor antagonist.[1] [5] It binds to sites within the channel pore of the NMDA receptor, with a Ki value ranging from 0.56 to 2.1 µM.[5] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine exhibits a lower propensity to be trapped within the channel. This characteristic is thought to contribute to its distinct pharmacological profile, including antidepressant effects with minimal psychotomimetic side effects.[1][6]

The primary mechanism of action involves the modulation of glutamatergic neurotransmission. By blocking the NMDA receptor, Lanicemine influences downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.

Signaling Pathways

The antagonistic action of Lanicemine on the NMDA receptor initiates a cascade of intracellular signaling events. Key pathways implicated in its therapeutic effects include:

- Calcium-Dependent Signaling: As an NMDA receptor antagonist, Lanicemine modulates the influx of calcium (Ca²⁺) into neurons, a critical step in many signaling pathways.[7]
- Brain-Derived Neurotrophic Factor (BDNF) Tropomyosin Receptor Kinase B (TrkB)
 Signaling: Blockade of NMDA receptors can lead to an upregulation of BDNF, which in turn activates its receptor, TrkB. This pathway is vital for synaptogenesis and neuronal survival.[8]
- Mammalian Target of Rapamycin (mTOR) Pathway: The BDNF-TrkB pathway can subsequently activate the mTOR signaling cascade, a key regulator of protein synthesis required for synaptic plasticity.[8]





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Lanicemine's primary mechanism of action.

Experimental Protocols

This section details established protocols for the investigation of Lanicemine in both preclinical and clinical settings.

In Vivo Administration in Rodent Models

Objective: To assess the antidepressant-like effects of Lanicemine in mice.

Materials:

- Lanicemine
- 0.9% Saline
- Male Sprague-Dawley rats or C57BL/6 mice[9]
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Dissolve Lanicemine in 0.9% saline to the desired concentration (e.g., 3, 10, or 30 mg/kg).
- Administer the Lanicemine solution to the animals via intraperitoneal injection.
- Conduct behavioral tests, such as the Tail Suspension Test (TST) or Forced Swim Test (FST), at specified time points post-injection to evaluate antidepressant-like activity.[7]
- For neurochemical analysis, animals can be euthanized at the end of the experiment, and brain tissue collected for further processing (e.g., Western blotting).

Clinical Trial Protocol for Major Depressive Disorder

Objective: To evaluate the efficacy and safety of adjunctive Lanicemine in patients with treatment-resistant major depressive disorder.



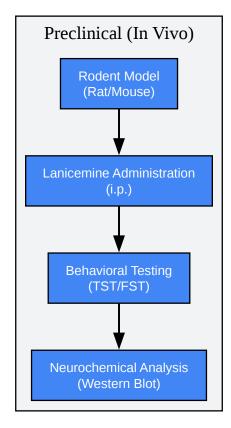
Study Design: A randomized, double-blind, placebo-controlled study.[10]

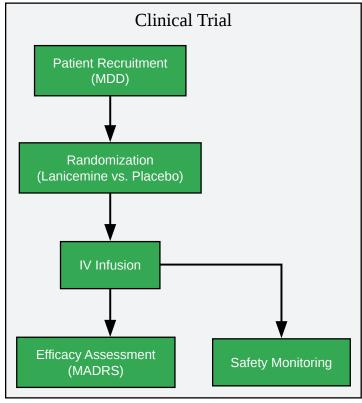
Participants: Patients aged 18-70 years diagnosed with Major Depressive Disorder with a history of inadequate response to at least one antidepressant.[10]

Intervention:

- Patients are randomized to receive intravenous infusions of Lanicemine (e.g., 50 mg or 100 mg) or placebo (saline).[10]
- Infusions are administered over a 12-week period. A typical regimen involves infusions three times a week for the first three weeks, followed by a tapered dosing schedule.[11]
- The primary efficacy endpoint is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.[10]

Safety Monitoring: Adverse events, vital signs, physical examinations, and clinical laboratory evaluations are monitored throughout the study.[6]







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Workflow for preclinical and clinical studies.

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